N-methyl-2-nitro-5-(pyrrolidin-1-yl)aniline
Description
N-methyl-2-nitro-5-(pyrrolidin-1-yl)aniline: is a complex organic compound that features a nitro group, a pyrrolidine ring, and an aniline moiety
Properties
IUPAC Name |
N-methyl-2-nitro-5-pyrrolidin-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-12-10-8-9(13-6-2-3-7-13)4-5-11(10)14(15)16/h4-5,8,12H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXXKCFKWMHVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-nitro-5-(pyrrolidin-1-yl)aniline typically involves multiple steps. One common method includes the nitration of N-methyl-5-(pyrrolidin-1-yl)aniline, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the nitration process .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions using automated systems to ensure consistency and safety. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-2-nitro-5-(pyrrolidin-1-yl)aniline can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron powder or catalytic hydrogenation.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Various electrophiles in the presence of catalysts.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to N-methyl-2-amino-5-(pyrrolidin-1-yl)aniline.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry: N-methyl-2-nitro-5-(pyrrolidin-1-yl)aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. The presence of the pyrrolidine ring is known to enhance the biological activity of many compounds, making it a candidate for drug development .
Industry: The compound is used in the development of advanced materials, including polymers and dyes. Its chemical properties allow for the creation of materials with specific characteristics, such as improved thermal stability and colorfastness .
Mechanism of Action
The mechanism of action of N-methyl-2-nitro-5-(pyrrolidin-1-yl)aniline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring can enhance the compound’s binding affinity to specific proteins, influencing biological pathways .
Comparison with Similar Compounds
N-methyl-2-nitroaniline: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.
2-nitro-5-(pyrrolidin-1-yl)aniline: Similar structure but without the N-methyl group, affecting its reactivity and applications.
N-methyl-2-nitro-5-(piperidin-1-yl)aniline: Contains a piperidine ring instead of pyrrolidine, leading to variations in biological activity and chemical behavior.
Uniqueness: N-methyl-2-nitro-5-(pyrrolidin-1-yl)aniline is unique due to the combination of the nitro group, pyrrolidine ring, and aniline moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
